Symplostatin 2
Description
Overview of Marine Natural Products in Biomedical Research
The marine environment is a vast and largely untapped reservoir of unique chemical structures with significant biological activities. frontiersin.orgoup.com Marine organisms, including invertebrates, microorganisms, and algae, produce a diverse array of secondary metabolites, many of which have no terrestrial counterpart. univ-cotedazur.eu These marine natural products (MNPs) have become a focal point in biomedical research due to their potential to serve as lead compounds for the development of new drugs. frontiersin.orgnih.gov Historically, natural products have been a cornerstone of drug discovery, with a significant percentage of currently approved drugs originating from natural sources. ufl.edu The chemical diversity of MNPs is driven by the unique evolutionary pressures of marine ecosystems, resulting in compounds with potent and selective biological activities. ufl.edu These activities range from antimicrobial and anti-inflammatory to anticancer effects, making them highly valuable for therapeutic development. nih.gov Several marine-derived drugs have successfully reached the market, particularly for the treatment of cancer, highlighting the profound potential of the ocean as a source of novel medicines. univ-cotedazur.eunih.gov
Cyanobacterial Secondary Metabolites as a Source of Bioactive Compounds
Among the myriad of marine organisms, cyanobacteria, also known as blue-green algae, have emerged as a particularly prolific source of bioactive secondary metabolites. nih.govemanresearch.org These photosynthetic microorganisms are found in a wide range of environments and produce a remarkable variety of chemical compounds with potent biological activities. emanresearch.orgfrontiersin.org Many of these cyanobacterial metabolites exhibit strong cytotoxic effects against various cancer cell lines, making them a subject of intense investigation in the search for new anticancer agents. frontiersin.orgmdpi.com The complex and often unique chemical structures of these compounds are the result of intricate biosynthetic pathways. nih.gov Researchers have successfully isolated and characterized numerous bioactive compounds from marine cyanobacteria, some of which have advanced into preclinical and clinical trials for cancer therapy. mdpi.comresearchgate.net
Contextualization of Symplostatin 2 within the Dolastatin Family of Peptides
This compound belongs to the dolastatin family of peptides, a group of potent cytotoxic compounds originally isolated from the sea hare Dolabella auricularia. ontosight.airesearchgate.netresearchgate.net However, it was later discovered that the sea hare likely accumulates these compounds through its diet, with marine cyanobacteria of the genus Symploca being the actual producers. researchgate.netpnas.orgnih.gov this compound is specifically an analogue of dolastatin 13. nih.govacs.org The dolastatins and their analogues, including the symplostatins, are characterized by their unique peptide structures containing unusual amino acids. pnas.org This structural similarity places this compound firmly within this important class of marine-derived natural products. researchgate.netcapes.gov.br
Significance of this compound in Preclinical Drug Discovery
This compound has demonstrated significant potential in preclinical research, primarily due to its potent cytotoxic activity against various cancer cell lines. ontosight.ai As a member of the dolastatin family, its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process for cell division. ontosight.ai This mode of action is a well-established target for cancer chemotherapy. rsc.orgnih.gov The discovery and study of this compound and other dolastatin analogues have been crucial in understanding the structure-activity relationships within this family of compounds. researchgate.net While this compound itself has not advanced to clinical trials, the broader dolastatin family has had a major clinical impact. nih.gov Synthetic analogues of dolastatin 10, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are used as payloads in several FDA-approved antibody-drug conjugates (ADCs) for cancer treatment. ufl.edunih.gov Therefore, the research on this compound contributes to the foundational knowledge that supports the development of these and other novel cancer therapies.
Properties
Molecular Formula |
C52H74N8O13S |
|---|---|
Molecular Weight |
1051.3 g/mol |
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S,5S,8S,15Z,18S)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methylsulfinyl-1-oxobutan-2-yl]-2-(butanoylamino)-3-methylpentanamide |
InChI |
InChI=1S/C52H74N8O13S/c1-10-16-40(62)56-43(30(6)11-2)48(67)54-36(25-26-74(9)72)46(65)58-44-31(7)73-52(71)42(29(4)5)57-47(66)38(27-33-19-21-34(61)22-20-33)59(8)51(70)39(28-32-17-14-13-15-18-32)60-41(63)24-23-37(50(60)69)55-45(64)35(12-3)53-49(44)68/h12-15,17-22,29-31,36-39,41-44,61,63H,10-11,16,23-28H2,1-9H3,(H,53,68)(H,54,67)(H,55,64)(H,56,62)(H,57,66)(H,58,65)/b35-12-/t30-,31?,36-,37-,38-,39-,41?,42-,43-,44?,74?/m0/s1 |
InChI Key |
ZXPCHASEFBWLAG-JXZMSGGVSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCS(=O)C)C(=O)NC1C(OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2C(CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)NC(C(C)CC)C(=O)NC(CCS(=O)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Synonyms |
symplostatin 2 symplostatin-2 |
Origin of Product |
United States |
Discovery and Isolation of Symplostatin 2 from Natural Sources
Bioprospecting and Ecological Origins of Symplostatin 2
The organism responsible for the biosynthesis of this compound is the marine cyanobacterium (formerly known as blue-green alga) Symploca hydnoides. nih.govnih.gov Cyanobacteria of the order Oscillatoriales, which includes the genus Symploca, are well-documented sources of a wide array of bioactive natural products. mdpi.comasm.org The genus Symploca is known to produce other related cytotoxic compounds, such as symplostatin 1 and symplostatin 3. nih.govacs.org The identification of S. hydnoides as the producer was a key step, shifting the focus from the sea hare, which merely accumulates the compound, to the original microbial source. acs.orgresearchgate.net
The specific collection of Symploca hydnoides that yielded this compound was sourced from the marine environment near Guam. nih.govacs.org Collections of S. hydnoides from this region have also led to the discovery of other bioactive compounds, including symplostatin 1. nih.govpharmanet.com.br The organism typically grows in benthic habitats such as reef flats. asm.orgpharmanet.com.br For instance, the collection of S. hydnoides (strain VP377) that produced the related symplostatin 1 was gathered at the reef flat of Pago Bay, Guam. pharmanet.com.br The specific environmental conditions of these tropical marine ecosystems contribute to the unique metabolic output of the cyanobacteria residing there.
Methodologies for Extraction of this compound
The initial step in isolating this compound involves separating the compound from the biomass of the freeze-dried cyanobacterium. This is achieved through solvent extraction, a standard procedure for obtaining secondary metabolites from natural sources.
Researchers have employed a biphasic solvent system to capture a broad range of compounds based on their polarity. A common method involves extracting the dried and ground cyanobacterial material with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). pharmanet.com.br This process yields a lipophilic (fat-soluble) extract containing the desired depsipeptide.
Following the initial extraction, a liquid-liquid partitioning step is used to further refine the extract. acs.orgpharmanet.com.br This technique separates compounds based on their differential solubility in two immiscible liquids. For instance, the crude lipophilic extract can be partitioned between hexanes and an 80% aqueous methanol solution. pharmanet.com.br Symplostatin-containing fractions are typically recovered from the more polar aqueous methanol phase. This is often followed by another partition, for example, between n-butanol and water, to further concentrate the target compounds. pharmanet.com.br
Table 1: Extraction and Partitioning Solvents for Symplostatin Isolation
| Step | Solvents Used | Purpose |
|---|---|---|
| Initial Extraction | Dichloromethane-Methanol (CH₂Cl₂-MeOH) | To create a crude lipophilic extract from dried cyanobacterial biomass. pharmanet.com.br |
| Liquid-Liquid Partitioning | Hexanes / Aqueous Methanol | To separate highly nonpolar lipids (in hexane) from moderately polar compounds like symplostatins (in aq. MeOH). pharmanet.com.br |
| Further Partitioning | n-Butanol / Water | To further concentrate the desired compounds from the aqueous methanol fraction. pharmanet.com.br |
Chromatographic Separation and Purification Techniques for this compound
After the initial extraction and partitioning, the resulting crude fraction contains a mixture of various compounds. To isolate pure this compound, a multi-step chromatographic process is essential. acs.org Chromatography separates molecules based on their differential interactions with a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a fluid that moves through the stationary phase). khanacademy.orgadarshcollege.in
The purification of this compound typically involves the following sequential chromatographic techniques:
Silica (B1680970) Gel Chromatography : The extract is first passed through a column packed with silica gel. acs.org This is a form of normal-phase chromatography where the stationary phase (silica) is polar. A solvent of increasing polarity is used as the mobile phase to elute compounds based on their polarity, with less polar compounds eluting first. khanacademy.org
Gel Filtration Chromatography : Fractions from the silica gel column are further purified using gel filtration, often with a Sephadex LH-20 matrix. acs.orgsi.edu This technique, also known as size-exclusion chromatography, separates molecules based on their size. Larger molecules pass through the column more quickly, while smaller molecules enter the pores of the gel beads and elute later.
High-Performance Liquid Chromatography (HPLC) : The final purification step almost always employs reversed-phase HPLC (RP-HPLC). si.eduescholarship.org In this method, the stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phase is a polar solvent mixture, such as aqueous acetonitrile. si.eduescholarship.org this compound is eluted and isolated as a pure compound, with its detection often monitored by UV absorbance. si.edu
Table 2: Chromatographic Techniques for this compound Purification
| Chromatographic Method | Stationary Phase | Principle of Separation |
|---|---|---|
| Silica Gel Chromatography | Silica Gel | Adsorption; separates based on polarity. acs.orgkhanacademy.org |
| Gel Filtration | Sephadex LH-20 | Size exclusion; separates based on molecular size. acs.orgsi.edu |
| Reversed-Phase HPLC | C18 (Octadecylsilane) | Partition; separates based on hydrophobicity. si.eduescholarship.org |
Through this meticulous process of extraction, partitioning, and multi-step chromatography, researchers were able to isolate this compound in its pure form, allowing for its detailed structural elucidation and subsequent scientific study. nih.govacs.org
Structural Elucidation of Symplostatin 2
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy was the cornerstone of the structural elucidation of Symplostatin 2. nih.govacs.org Due to the compound's complexity and the presence of diastereomers, one-dimensional (1D) NMR spectra exhibited significant signal overlap. nih.govacs.org The application of two-dimensional (2D) NMR experiments was therefore essential to deconstruct the molecule's intricate connectivity. nih.govacs.org
A battery of 2D NMR experiments was employed to systematically map the molecular structure of this compound. nih.govacs.org
Correlation Spectroscopy (COSY): This experiment was fundamental in identifying proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edulibretexts.org By revealing which protons are three bonds apart (vicinal coupling), COSY experiments helped establish the connectivity within individual amino acid and hydroxy acid residues. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlated proton signals directly to their attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This was crucial for assigning the carbon skeleton of each residue by linking the proton framework established by COSY to the corresponding carbons. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique provided the key to assembling the fragments into a complete structure. wikipedia.org It reveals long-range correlations (typically 2-4 bonds) between protons and carbons. wikipedia.org These correlations were instrumental in sequencing the amino and hydroxy acid residues by showing connectivity across peptide and ester bonds, for instance, from an amide proton (N-H) to a carbonyl carbon (C=O) of the preceding residue. nih.gov
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment identifies protons that are close in space, irrespective of their bonding. nih.gov ROESY correlations were used to determine the relative stereochemistry within certain residues and provided conformational information about the cyclic structure. nih.gov
Through the combined interpretation of these 2D NMR datasets, the planar structure and sequence of the constituent units of this compound were meticulously pieced together. nih.govacs.org
This compound was identified as a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amide (peptide) and ester (depsi) linkages. nih.govacs.orgmdpi.com The cyclic nature was confirmed through a combination of mass spectrometry data, which provided the molecular formula, and detailed analysis of HMBC correlations. si.edu The HMBC spectrum showed long-range correlations that could only be explained by a closed-ring structure, effectively connecting the C-terminus of the peptide chain back to a hydroxyl group on a hydroxy acid residue to form the macrocycle. nih.govmdpi.com The structure was found to be analogous to dolastatin 13. nih.govacs.orgacs.org
A distinctive feature of this compound is the presence of an L-methionine sulfoxide (B87167) residue. nih.govacs.org The oxidation of the sulfur atom in methionine creates a new chiral center, meaning the sulfoxide can exist in two different stereoisomeric forms, (R) and (S). core.ac.uknih.gov This was evident in the NMR spectra, where a doubling of several ¹H and ¹³C signals was observed. nih.govacs.orgresearchgate.net This signal duplication indicated that this compound was isolated as a mixture of two diastereomers, differing only in the stereochemistry at the sulfur atom of the methionine sulfoxide residue. nih.govacs.org
Mass Spectrometric Approaches in Structure Determination
Mass spectrometry (MS) played a critical role in determining the molecular formula and confirming the sequence of this compound. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established a molecular formula of C₅₂H₇₄N₈O₁₃S. acs.org Tandem mass spectrometry (MS/MS) experiments would have been used to further corroborate the amino acid sequence deduced from NMR data. In these experiments, the parent ion is fragmented, and the resulting daughter ions provide sequence-specific information, confirming the order of the residues within the cyclic structure. si.edu
| Technique | Measurement | Observed Value | Calculated Value | Inference |
|---|---|---|---|---|
| HR-FABMS | [M + Na]⁺ | 1073.5023 | 1073.4994 | Molecular Formula: C₅₂H₇₄N₈O₁₃S |
Absolute Stereochemical Assignments of Chiral Centers
Determining the absolute stereochemistry of the chiral centers within the amino and hydroxy acid residues is the final step in structural elucidation. This was accomplished by chemical degradation followed by chromatographic analysis. The cyclic depsipeptide was hydrolyzed to break it down into its individual constituent amino acids. acs.orgsi.edu The resulting mixture was then derivatized using a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). acs.org The derivatized amino acids were then analyzed by chiral High-Performance Liquid Chromatography (HPLC) and their retention times were compared with those of authentic, commercially available stereoisomeric standards. si.edu This method confirmed the absolute configuration of the amino acid components. acs.orgsi.edu For this compound, the methionine sulfoxide residue was determined to be of the L-configuration. nih.gov
| Residue | Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|---|
| N-Me-L-Val | N-CH₃ | 31.0 | 2.88 (s) |
| α | 67.0 | 4.41 (d, 9.6) | |
| β | 30.1 | 2.25 (m) | |
| γ | 19.8 | 0.99 (d, 6.7) | |
| γ' | 18.4 | 0.89 (d, 6.7) | |
| C=O | 171.1 | - | |
| - | - | - | |
| L-Ala | NH | - | 7.10 (d, 7.3) |
| α | 48.8 | 4.62 (m) | |
| β | 18.7 | 1.38 (d, 7.1) | |
| C=O | 173.8 | - | |
| - | - | - | |
| L-Pro | α | 61.2 | 4.43 (dd, 8.4, 3.4) |
| β | 30.1 | 2.31 (m), 1.95 (m) | |
| γ | 25.2 | 2.00 (m), 1.88 (m) | |
| δ | 47.4 | 3.71 (m), 3.59 (m) | |
| C=O | 171.8 | - | |
| - | - | - | |
| L-Tyr | NH | - | 7.01 (d, 8.4) |
| α | 54.0 | 4.80 (m) | |
| β | 37.3 | 3.13 (dd, 14.1, 5.9), 3.05 (dd, 14.1, 6.3) | |
| Ar-C | 130.4, 127.8, 115.5, 155.4 | 7.03 (d, 8.5), 6.72 (d, 8.5) | |
| C=O | 171.9 | - | |
| - | - | - | |
| L-Met(O) | NH | - | 7.78 (d, 7.6) |
| α | 51.3 | 4.55 (m) | |
| β | 29.2 | 2.31 (m), 2.15 (m) | |
| γ | 48.8 | 2.92 (m), 2.78 (m) | |
| S-CH₃ | 38.2 | 2.69 (s) | |
| C=O | 172.4 | - | |
| - | - | - |
Data sourced from Harrigan et al., 1999. acs.org Assignments are for the major diastereomer observed. δC and δH represent chemical shifts in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet).
Synthetic Investigations of Symplostatin 2 and Its Analogues
Total Synthesis Strategies for Symplostatin 2 Analogues (e.g., Symplostatin 4)
The first total synthesis of Symplostatin 4 provided confirmation of its structure and enabled further biological evaluation. acs.org Synthetic approaches are generally convergent, involving the preparation of key fragments that are later coupled to form the final linear depsipeptide. nih.gov
The total synthesis of Symplostatin 4 has been approached through a convergent strategy, which involves disconnecting the molecule into several key fragments that can be synthesized independently and then assembled. A common retrosynthetic blueprint for Symplostatin 4 (which is identical in planar structure to gallinamide A) divides the molecule into three primary building blocks. acs.orgmdpi.com
A representative retrosynthetic analysis is as follows:
Disconnection 1 (Amide Bond): The final amide bond formation connects an N-terminal tetrapeptide fragment with a C-terminal N-acyl-pyrrolinone unit.
Disconnection 2 (Depsipeptide Bond): The tetrapeptide fragment is further broken down at the ester (depsipeptide) linkage.
Disconnection 3 (Amide Bond): Further disconnection of the peptide backbone leads to the individual, often unusual, amino acid and hydroxy acid components.
This strategy leads to key fragments such as:
An N-terminal protected dipeptide containing N,N-dimethyl-L-isoleucine and (S)-2-hydroxyisocaproic acid. nih.gov
A central dipeptide unit.
A C-terminal building block, often an N-acyl-pyrrolinone or a precursor. acs.orgnih.gov
One reported synthesis of Symplostatin 4 utilized three key fragments for its convergent assembly: a depsipeptide, a pyrrolinone unit, and Boc-protected 4(S)-amino-2(E)-pentenoic acid. Another approach divided the molecule into two main fragments: an N-terminal depsipeptide and a C-terminal tripeptide, allowing for a "combinatorial" style coupling to generate various analogues. nih.gov
The synthesis of symplostatin and dolastatin analogues is a significant challenge due to the presence of multiple stereocenters and unusual amino acid residues. Therefore, the development and application of stereoselective chemical transformations are critical.
Key stereoselective reactions include:
Asymmetric Aldol Reactions: Used to establish the stereochemistry of β-hydroxy-α-methyl acid moieties, which are common in dolastatins. beilstein-journals.org
Baylis–Hillman Reaction: A stereoselective total synthesis of N-Boc-dolaproine (Dap), a key component, has been achieved using an intramolecular Baylis–Hillman reaction as a crucial step.
Stereoselective Reductions: The reduction of ketones to secondary alcohols with high stereocontrol is essential. For instance, reductions of C=C double bonds via heterogeneous hydrogenation often proceed with syn-delivery of hydrogen, which can be directed by nearby hydroxyl groups.
Organotrifluoroborate Additions: The stereoselective synthesis of dolastatin units has been accomplished through the 1,2-addition of potassium allyl or crotyltrifluoroborate salts to aldehyde derivatives of natural amino acids, yielding products with high diastereoselectivity.
The absolute configuration of the amino and hydroxy acid components is often determined through chiral HPLC analysis after hydrolysis of the natural product and comparison with authentic standards. si.edu
The assembly of the fragments into the final symplostatin structure relies on robust and efficient methods for forming peptide (amide) and depsipeptide (ester) bonds.
Peptide Coupling: Standard peptide coupling reagents are widely employed. The final assembly of Symplostatin 4 has been achieved via sequential imide and amide couplings. acs.org Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and Diethyl-cyanophosphonate (DEPC) are commonly used to facilitate amide bond formation between the amino acid or peptide fragments. In some cases, coupling dipeptides with other fragments can be challenging; for instance, an attempted coupling using DEPC resulted in the formation of a stable oxazolylphosphate instead of the desired amide bond.
Depsipeptide (Ester) Bond Formation: The ester linkage between a carboxylic acid-containing fragment and a hydroxyl-containing fragment is a defining feature of depsipeptides. Yamaguchi and Mitsunobu esterification conditions are common strategies for creating these bonds. For example, the synthesis of Symplostatin 4 analogues has involved coupling an N-methylated Boc-isoleucine with a hydroxy acid methyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov
Solid-Phase Peptide Synthesis (SPPS): For many related dolastatin analogues, solid-phase peptide synthesis (SPPS) offers an efficient way to build the peptide backbone. This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support, using protocols like Fmoc chemistry.
Semisynthesis and Chemical Derivatization of Symplostatin Scaffolds
While total synthesis provides access to the natural product and its stereoisomers, semisynthesis and chemical derivatization of the natural scaffold are powerful tools for generating analogues for structure-activity relationship (SAR) studies. This approach involves chemically modifying the isolated natural product.
For the broader dolastatin/symplostatin class, derivatization has been crucial. For example, a semisynthetic analogue of dolastatin 10 is the payload in several antibody-drug conjugates (ADCs) used in cancer therapy. Modifications often target specific positions on the scaffold:
N-Terminus Modification: Altering the N-terminal amino acid has been a common strategy in the development of dolastatin analogues, leading to compounds with improved properties.
C-Terminus Modification: The C-terminal thiazole (B1198619) unit of dolastatin 10 has been replaced with other moieties to explore its role in bioactivity. Symplostatin 3, for instance, differs from dolastatin 10 only in the C-terminal unit, where the dolaphenine is replaced by a 3-phenyllactic acid residue.
Side Chain Functionalization: Non-natural amino acids with functionalized side chains can be incorporated to allow for specific chemical reactions, such as the generation of quinoxaline (B1680401) or phenazine (B1670421) linkages. si.edu
These strategies, while extensively applied to dolastatins, demonstrate the potential for creating diverse libraries of symplostatin analogues from a common scaffold, which can be used to fine-tune biological activity and pharmacokinetic properties.
Development of Synthetic Methodologies for Related Dolastatin Analogues
The extensive synthetic work on the dolastatin family has produced a robust toolbox of chemical methods that are directly applicable to the synthesis of symplostatins. Dolastatin 10 and Dolastatin 15 are two of the most studied members, and strategies for their synthesis have informed all subsequent work in this class.
Key developments include:
Convergent vs. Linear Synthesis: While early syntheses often followed a linear path, building the molecule one amino acid at a time, more convergent strategies are now common. beilstein-journals.org For Dolastatin 15, strategies involving the coupling of two large fragments, such as a [1+1] or [2+2] fragment condensation, have been successfully employed.
Synthesis of Unusual Amino Acids: The dolastatin family is characterized by unique amino acid residues like dolaisoleuine (Dil) and dolaproine (Dap). Efficient and stereoselective syntheses of these building blocks have been a major focus. Methods employing crotylation of N-Boc-L-prolinal or Barbier-type allylation of N-Boc-L-isoleucinal have been developed to produce these complex units from readily available natural amino acids.
Solid-Phase vs. Solution-Phase Synthesis: Both solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis have been used. SPPS allows for more rapid assembly of the peptide backbone, while solution-phase synthesis is often preferred for large-scale production and the synthesis of complex, non-linear fragments.
Development of Novel Coupling Reagents: The challenges associated with coupling sterically hindered or unusual amino acids have spurred the use and development of highly efficient coupling reagents, such as 2-chloro-1,3-dimethylimidazolinium (B12748532) hexafluorophosphate (CIP).
These established methodologies provide a strong foundation for the continued exploration and synthesis of novel symplostatin and dolastatin analogues for potential therapeutic applications.
Molecular Mechanisms of Action and Target Identification for Symplostatin 2
Investigations into Cellular Effects of Symplostatin 2 Analogues (e.g., Symplostatin 1, Symplostatin 3, Symplostatin 4)
The cellular effects of this compound are largely inferred from studies on its closely related analogues, including Symplostatin 1, Symplostatin 3, and Symplostatin 4, as well as the parent family of dolastatins. These compounds consistently demonstrate potent cytotoxicity through the disruption of fundamental cellular processes required for proliferation.
Analysis of Cell Cycle Perturbations (e.g., G2/M Arrest)
Analogues of the dolastatin/symplostatin family are potent inducers of cell cycle arrest, specifically at the G2/M phase. This disruption prevents cells from entering mitosis, thereby halting proliferation. nih.govnih.gov For instance, synthetic analogues of dolastatin 10, a compound closely related to the symplostatins, have been shown to cause a block in the G2/M phase of the cell cycle. researchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. nih.gov Studies on dolastatin 10 show that drug-sensitive tumor cells are arrested at the G2/M phase before undergoing apoptosis. nih.gov While Symplostatin 4 has been studied for its effects on microtubules and cell cycle arrest, it is noted to be several magnitudes less potent than dolastatin 10 in these assays. si.edu
Studies on Mitotic Spindle Formation and Microtubule Dynamics
The primary mechanism by which symplostatin analogues exert their cytotoxic effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for cell division. mdpi.com Symplostatin 3 has been shown to disrupt microtubules, which correlates with its cytotoxicity. A synthetic analogue of dolastatin 10 was found to depolymerize microtubules in cultured cells and lead to the formation of multipolar spindles, a catastrophic event for dividing cells. researchgate.net This analogue also strongly suppressed the dynamics of individual microtubules in live cells at nanomolar concentrations. researchgate.net Symplostatin 4 also affects microtubules, though with reduced potency compared to dolastatin 10. si.edu The interference with the delicate equilibrium between microtubule polymerization and depolymerization leads to the aforementioned G2/M arrest. nih.gov
Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase Activation)
The ultimate fate of a cell arrested in the G2/M phase by a dolastatin/symplostatin analogue is often programmed cell death, or apoptosis. nih.gov The sustained cell cycle arrest triggers internal signaling cascades that lead to controlled cellular demolition. Research on a synthetic dolastatin 10 analogue demonstrated that after G2/M block, the cells underwent apoptosis, which was associated with the activation of Jun N-terminal kinase, a key protein in stress-induced apoptosis pathways. researchgate.net The broader family of dolastatins is known to induce apoptosis by regulating the expression of key proteins in the apoptosis signal pathway, such as the Bcl-2 family. nih.gov
Table 1: Summary of Cellular Effects Exerted by Symplostatin Analogues
| Analogue | Cell Cycle Perturbation | Mitotic Spindle/Microtubule Effects | Induction of Apoptosis |
|---|---|---|---|
| Dolastatin 10 / Analogues | G2/M Arrest nih.govnih.govresearchgate.net | Depolymerizes microtubules, produces multipolar spindles, suppresses dynamics researchgate.net | Induces apoptosis following G2/M arrest nih.govresearchgate.net |
| Symplostatin 3 | Implied via microtubule disruption | Disrupts microtubules | Cytotoxicity suggests induction |
| Symplostatin 4 | Causes cell cycle arrest (less potent than Dolastatin 10) si.edu | Affects microtubules (less potent than Dolastatin 10) si.edu | Cytotoxicity suggests induction |
Identification of Specific Molecular Targets
The profound cellular effects of this compound and its analogues are rooted in their precise interactions with specific molecular components within the cell.
Interaction with Tubulin and Microtubule Polymerization
The key molecular target for the symplostatin/dolastatin family of compounds is tubulin, the protein subunit that polymerizes to form microtubules. These compounds are potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, they prevent the assembly of microtubules, which is essential for both the structural integrity of the cell and the formation of the mitotic spindle during cell division. nih.gov A synthetic analogue of dolastatin 10 was found to bind to tubulin with a dissociation constant of 29.4 ± 6 μM and was effective in inhibiting microtubule assembly in vitro. researchgate.net The disruption of this fundamental process directly leads to the observed effects of G2/M cell cycle arrest and subsequent apoptosis.
Protease Inhibition Activities (e.g., Falcipains, Elastase)
Beyond their well-documented effects on microtubules, some symplostatins have been identified as potent inhibitors of specific proteases. Symplostatin 4 has been demonstrated to be a nanomolar inhibitor of the P. falciparum falcipains, which are cysteine proteases crucial for the parasite's life cycle. nih.gov This inhibition of the hemoglobin degradation pathway is believed to be the mode of action for Symplostatin 4's antimalarial activity. nih.govcrick.ac.uk
Additionally, other related compounds from the same cyanobacterial genus, such as Symplostatin 5, have been shown to be potent inhibitors of human neutrophil elastase. nih.govnih.gov This suggests that compounds within this structural class may possess multiple, distinct biological activities by targeting different classes of enzymes.
Modulation of Other Signaling Pathways (e.g., Bcl-2 phosphorylation)
While the primary mechanism of action for the dolastatin family of compounds, to which this compound is structurally related, involves the disruption of microtubule dynamics, these initial cellular events trigger a cascade of downstream signaling pathways that ultimately lead to apoptosis, or programmed cell death. researchgate.netrsc.orgmdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. mdpi.commdpi.com This pathway is often initiated in response to cellular stress, such as that induced by antimitotic agents. mdpi.com
The intricate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family determines the cell's fate. mdpi.commdpi.com Disruption of the microtubule network is a significant cellular stressor that can lead to the activation of pro-apoptotic Bcl-2 family members and the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade. mdpi.combio-techne.com
Although the induction of apoptosis is a known downstream effect of microtubule-targeting agents, current scientific literature does not provide direct evidence of this compound specifically modulating the phosphorylation of Bcl-2. Bcl-2 phosphorylation can have both pro- and anti-apoptotic effects depending on the specific site of phosphorylation and the cellular context. While it is plausible that the apoptotic cascade initiated by this compound could involve alterations in the Bcl-2 signaling pathway, including phosphorylation events, dedicated studies on this specific interaction have not been identified. Further research is required to elucidate the precise molecular links between the microtubule disruption caused by this compound and the regulation of key apoptotic proteins like Bcl-2.
Mechanistic Elucidation through Biophysical and Computational Approaches
The elucidation of the molecular mechanisms of action of natural products like this compound heavily relies on a combination of biophysical and computational methodologies. These approaches provide insights into the three-dimensional structure of the compound, its interactions with its biological target, and the dynamics of this interaction.
In the case of this compound, its chemical structure was originally determined through extensive application of two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HMQC, HMBC, and ROESY. nih.gov NMR spectroscopy is a powerful biophysical tool that allows for the determination of the molecular conformation and the connectivity of atoms within a molecule. nih.gov
While the initial structural elucidation of this compound utilized biophysical methods, there is a lack of publicly available research detailing further biophysical or computational studies on its specific interaction with its presumed target, tubulin. Biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are invaluable for characterizing the binding affinity, kinetics, and thermodynamics of a drug-target interaction. reactionbiology.com For instance, X-ray crystallography could provide a high-resolution atomic-level view of how this compound binds to tubulin, revealing the key amino acid residues involved in the interaction.
Computational modeling and simulation have also become indispensable tools in modern drug discovery and mechanistic studies. nih.govresearchgate.netazolifesciences.com Molecular docking, a computational technique, could be employed to predict the binding pose of this compound within the tubulin protein. Furthermore, molecular dynamics simulations could offer a dynamic perspective on how the binding of this compound affects the conformational changes in tubulin, leading to the inhibition of microtubule polymerization. To date, however, specific computational studies focused on this compound have not been reported in the scientific literature. Such studies would be instrumental in providing a more detailed understanding of its mechanism of action at a molecular level and could guide the design of novel, more potent analogs.
Structure Activity Relationship Sar Studies of Symplostatin 2 Derivatives
Correlating Structural Modifications with Biological Potency
The biological potency of Symplostatin 2 and related cyclodepsipeptides is highly dependent on their specific structural features, including their amino acid composition and macrocyclic structure. This compound has been identified as a potent inhibitor of the serine protease elastase, exhibiting an IC50 value of approximately 5 nM. nih.gov
Structure-activity relationship insights can be gleaned by comparing the potency of this compound with that of other related natural products. For instance, studies on tutuilamides, which are also cyclic depsipeptides, highlight the importance of the macrocycle's integrity for biological activity. When the depsipeptide ester of tutuilamide A was hydrolyzed to create a linear, acyclic analogue, its potency against elastase decreased by approximately 2,600-fold, demonstrating that the cyclic structure is crucial for inhibiting serine proteases. nih.gov
Furthermore, modifications to the peptide sequence and length have a direct impact on potency and selectivity. nih.gov A comparison of various related cyclic depsipeptides against porcine pancreatic elastase reveals a range of potencies, underscoring the sensitivity of the target enzyme to subtle structural changes. While a systematic study of various this compound analogues is not extensively documented, the data from analogous compounds provide a clear indication that modifications to the ring, the side chains, or specific residues would significantly alter its biological potency.
Table 1: Comparative Biological Potency of this compound and Related Cyclic Depsipeptides Against Porcine Pancreatic Elastase This table is interactive. You can sort and filter the data.
| Compound | IC50 (nM) | Structural Class | Notes | Reference |
|---|---|---|---|---|
| Tutuilamide A | 1-2 | Cyclic Hexadepsipeptide | Contains vinyl chloride residue | nih.gov |
| Tutuilamide B | 1-2 | Cyclic Hexadepsipeptide | Differs from Tutuilamide A by Val instead of Ile | nih.gov |
| Tutuilamide C | ~5 | Cyclic Depsipeptide | nih.gov | |
| This compound | ~5 | Cyclic Depsipeptide | Analogue of Dolastatin 13 | nih.gov |
| Lyngbyastatin 7 | 11.5 | Cyclic Heptapeptide | Weaker inhibitor compared to the Tutuilamides and this compound | nih.gov |
| Tutuilamide A (linear) | 3,994 | Acyclic Depsipeptide | Demonstrates importance of cyclic structure | nih.gov |
Delineation of Essential Pharmacophoric Elements for Target Binding
The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its interaction with a specific biological target. For the class of serine protease inhibitors to which this compound belongs, several key pharmacophoric elements have been identified through studies of analogous compounds. nih.gov
A crucial pharmacophoric element in many related cyanobacterial cyclodepsipeptides is the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, which serves as a key feature for binding to the active site of proteases. nih.gov The adjacent 2-amino-2-butenoic acid (Abu) residue is also a primary driver of selectivity among different serine proteases. nih.gov While this compound's exact structure differs, its identity as a dolastatin 13 analogue suggests a complex peptide backbone with specific side chains arranged in a precise three-dimensional conformation to fit the target's binding pocket. researchgate.net
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a fundamental role in the biological activity of complex natural products like this compound. The specific three-dimensional arrangement of atoms and functional groups is critical for molecular recognition and binding to biological targets. mdpi.com An incorrect stereoisomer often exhibits significantly reduced or no biological activity because it cannot fit correctly into the chiral binding site of a protein.
While specific studies detailing the synthesis and evaluation of different stereoisomers of this compound are not widely reported, the stereochemical configurations of related compounds have been determined and shown to be crucial. For example, in the related tutuilamides A and B, all amino acid residues were determined to be of the L-configuration. nih.gov The absolute configuration of the unique Ahp residue was also established as having the C-2 as S and C-5 as R. nih.gov
Design and Synthesis of Analogues for Enhanced Specificity
The design and synthesis of analogues based on a natural product scaffold like this compound are key strategies for enhancing target specificity, improving potency, and optimizing pharmacological properties. As this compound is a potent natural product, creating analogues could lead to derivatives with improved selectivity for a particular protease or a different profile of activity. nih.gov
Lessons from related compounds illustrate how specificity can be engineered. For example, the selectivity of Ahp-cyclodepsipeptides for different serine proteases is heavily influenced by the nature of the amino acid residues within the macrocycle, particularly the Abu moiety. nih.gov Synthesizing this compound analogues with variations in its peptide side chain could modulate its selectivity profile.
Another design strategy involves modifying the macrocycle itself. As demonstrated with tutuilamide A, linearizing the peptide drastically reduces activity, confirming the importance of the cyclic core. nih.gov However, more subtle modifications to the macrocycle's size or composition could fine-tune its activity. For instance, a synthetic analogue of tutuilamide A where the hemiaminal moiety was methylated showed excellent nanomolar potency against elastase, suggesting that this position is tolerant to modification and could be used to improve metabolic stability without sacrificing potency. nih.gov Applying similar synthetic strategies to the this compound scaffold—such as residue substitution, side-chain modification, or altering specific functional groups—could yield novel analogues with enhanced specificity and other desirable properties for further investigation.
Preclinical Efficacy of Symplostatin 2 and Analogues in Model Systems
Antineoplastic Efficacy in In Vitro Cancer Cell Models
The dolastatin family, including the symplostatins, is renowned for potent cytotoxic activity. ontosight.ai This is largely attributed to their ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. ontosight.ai Symplostatin 2, as a dolastatin analogue, is recognized for its potent cytotoxic effects against various cancer cell lines, including those of the breast, lung, and colon. ontosight.ai
While this compound is established as a cytotoxic agent, specific IC50 values are not extensively detailed in publicly available literature. However, the efficacy of its close structural analogues, such as Symplostatin 1 and Symplostatin 3, has been quantified, providing insight into the potential potency of this chemical class.
Symplostatin 1, an analogue of dolastatin 10, demonstrated a potent cytotoxicity IC50 value of 0.3 ng/mL against the KB human epidermoid carcinoma cell line. pharmanet.com.br Another analogue, Symplostatin 3, exhibits IC50 values in the nanomolar range against different human tumor cell lines. nih.govacs.org Specifically, it recorded an IC50 of 3.9 nM against KB cells and 10.3 nM against LoVo human colon adenocarcinoma cells. nih.govacs.org The cytotoxic activity of these analogues underscores the powerful antineoplastic potential of the symplostatin family.
Table 1: In Vitro Cytotoxicity (IC50) of Symplostatin Analogues
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Symplostatin 1 | KB (human epidermoid carcinoma) | 0.3 ng/mL |
| Symplostatin 3 | KB (human epidermoid carcinoma) | 3.9 nM |
| Symplostatin 3 | LoVo (human colon adenocarcinoma) | 10.3 nM |
| Tutuilamide A | H-460 (human lung cancer) | 0.53 µM |
| Tutuilamide B | H-460 (human lung cancer) | 1.27 µM |
| Tutuilamide C | H-460 (human lung cancer) | 4.78 µM |
Antimalarial Efficacy in Parasitic Models (e.g., Plasmodium falciparum)
There is no available scientific literature detailing the evaluation of this compound for antimalarial activity. However, other members of the symplostatin family have been investigated for their effects on parasitic models.
Symplostatin 4, also known as Gallinamide A, has been identified as a potent antimalarial agent. nih.gov It demonstrated significant activity against the 3D7 strain of Plasmodium falciparum with a reported ED50 of 74 nM. escholarship.org Its mechanism is suggested to involve the inhibition of the food vacuole falcipains in the parasite. escholarship.org Furthermore, Symplostatin 1 has also been noted to be active in antimalarial assays, although specific potency values are not detailed. nih.gov The activity of these analogues suggests that the symplostatin structural scaffold may be a promising starting point for developing new antimalarial compounds.
Anti-Inflammatory or Protease-Modulating Effects (e.g., Elastase Inhibition)
This compound has been directly evaluated for its ability to inhibit proteases, specifically porcine pancreatic elastase (PPE). In a comparative study, this compound showed potent inhibitory activity with an IC50 value of approximately 5 nM. nih.gov This demonstrates a significant protease-modulating effect.
This inhibitory action is a known characteristic of several related cyanobacterial cyclodepsipeptides. Other dolastatin 13 analogues, such as Lyngbyastatin 4, also selectively inhibit elastase with an IC50 value of 0.03 µM. acs.orgnih.gov The Tutuilamides, which are structurally related, are also highly potent elastase inhibitors. nih.govacs.org Tutuilamides A and B were found to be among the most potent in this class, inhibiting elastase with IC50 values of 1-2 nM. nih.gov
Table 2: Porcine Pancreatic Elastase (PPE) Inhibition by this compound and Analogues
| Compound | PPE IC50 |
|---|---|
| This compound | ~5 nM |
| Tutuilamide A | 1-2 nM |
| Tutuilamide B | 1-2 nM |
| Tutuilamide C | ~5 nM |
| Lyngbyastatin 7 | 11.5 nM |
| Lyngbyastatin 4 | 30 nM |
Assessment in Relevant In Vivo Preclinical Disease Models (e.g., Murine Tumor Models)
There are no published in vivo preclinical studies for this compound. However, its close analogue, Symplostatin 1, has been assessed in murine tumor models. In these studies, Symplostatin 1 was shown to be effective against both a drug-insensitive mammary tumor and a drug-insensitive colon tumor. capes.gov.brnih.gov Despite this efficacy, it was only slightly effective against two multi-drug resistant (MDR) tumors. capes.gov.brnih.gov These findings for Symplostatin 1 highlight the potential, as well as the challenges, for this class of compounds in in vivo settings.
Advanced Research Methodologies and Future Trajectories for Symplostatin 2 Research
Integration of Genomic Mining and Cheminformatics for Novel Analogues Discovery
The search for novel analogues of symplostatin 2, a potent cytotoxic peptide, is increasingly benefiting from the integration of genomic mining and cheminformatics. This combined approach allows researchers to move beyond traditional natural product discovery and systematically explore the biosynthetic potential of organisms, as well as predict the bioactivity of related, yet undiscovered, compounds.
Genomic mining has become a pivotal technology for uncovering the diversity of natural products. pharmaceutical-journal.com By sequencing the genomes of cyanobacteria, the producers of symplostatins, scientists can identify the biosynthetic gene clusters (BGCs) responsible for their production. nih.govmdpi.com For instance, a BGC from Symploca sp. SIO1B1 is predicted to synthesize symplostatin 1, a close analogue of dolastatin 10. nih.gov The identification of such clusters opens the door to discovering novel analogues by searching for variations in these gene clusters across different strains or species. pharmaceutical-journal.comnih.gov Tools like antiSMASH are instrumental in this process, allowing for the rapid identification and annotation of secondary metabolite BGCs in bacterial and fungal genomes. pharmaceutical-journal.commdpi.com This approach has revealed that many fungi and bacteria have the genetic capacity to produce a greater number of secondary metabolites than what is observed under standard laboratory conditions, highlighting a vast, untapped reservoir of chemical diversity. rsc.org
Cheminformatics complements genomic mining by predicting the structures and potential activities of the compounds encoded by these BGCs. Machine learning algorithms can be trained on known natural product structures and their associated biological activities to predict the properties of novel molecules. pharmaceutical-journal.com This synergy between genomic data and computational chemistry enables a more targeted approach to drug discovery. pharmaceutical-journal.com By analyzing the genetic blueprint, researchers can anticipate the chemical scaffold of a potential new symplostatin analogue and then use computational models to prioritize which compounds are most likely to possess desirable therapeutic properties. This integrated workflow accelerates the discovery of new lead compounds and reduces the reliance on laborious traditional screening methods. researchgate.net
Biotechnological Production Optimization and Strain Engineering for Sustainable Supply
A significant hurdle in the development of marine natural products like this compound is the challenge of sustainable supply. rsc.org Collection from natural sources is often unreliable and environmentally damaging. To overcome this, researchers are turning to biotechnological solutions, including the engineering of microbial strains for optimized production. mdpi.com
Cyanobacteria, the natural producers of symplostatins, are ideal candidates for biotechnological applications due to their photosynthetic capabilities and amenability to genetic manipulation. mdpi.com By understanding the biosynthetic gene clusters (BGCs) for symplostatins, scientists can engineer these pathways to enhance the yield of the desired compound. mdpi.com This can involve overexpressing key enzymes in the pathway or knocking out competing metabolic pathways.
Furthermore, heterologous expression, where the BGC for this compound is transferred into a more easily cultivable host organism, offers another promising avenue. mdpi.com This strategy not only facilitates large-scale production but also provides a platform for generating novel analogues through metabolic engineering. For example, manipulating tailoring enzymes within the biosynthetic pathway, such as methyltransferases, can lead to the creation of new derivatives with potentially improved pharmacological properties. mdpi.com These biotechnological approaches are crucial for providing a consistent and scalable supply of this compound and its analogues for preclinical and clinical development. mdpi.com
Development of Activity-Based Probes for Real-Time Target Engagement Studies
Understanding how a drug molecule interacts with its cellular targets is fundamental to drug development. Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the targets of natural products like this compound. nih.gov This method utilizes activity-based probes (ABPs), which are modified versions of the natural product that can covalently bind to their protein targets in a cellular context. nih.govwhiterose.ac.uk
An ABP for this compound would typically incorporate a reporter tag, such as an alkyne or azide, for detection via click chemistry, and a reactive group that forms a covalent bond with the target protein. nih.govwhiterose.ac.uk This allows for the visualization and identification of the proteins that this compound directly engages with inside a living cell. nih.gov The development of such probes is crucial for confirming the mechanism of action and identifying potential off-target effects. For instance, studies on symplostatin 4, a related compound, have utilized probes to identify its molecular targets. nih.gov
Competitive ABPP is another valuable approach where a library of compounds is screened for their ability to compete with a well-characterized ABP for binding to a specific target. whiterose.ac.uk This can help in identifying new molecules that bind to the same target as this compound. The insights gained from these real-time target engagement studies are invaluable for understanding the compound's pharmacology and for the rational design of more selective and potent analogues. researchgate.net
Rational Design of Symplostatin-Inspired Therapeutic Leads
The potent biological activity and unique chemical structure of the symplostatin family of compounds make them excellent starting points for the rational design of new therapeutic leads. researchgate.net By understanding the structure-activity relationships (SAR) of these molecules, chemists can design and synthesize novel analogues with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. researchgate.netsi.edu
SAR studies involve systematically modifying different parts of the symplostatin molecule and evaluating the impact of these changes on its biological activity. si.eduthieme-connect.com For example, research on symplostatin 4 has shown that modifications at the N-terminal end are generally well-tolerated, while changes to the C-terminal group can significantly affect its activity. nih.gov Similarly, studies on other dolastatin analogues have provided insights into the key pharmacophores responsible for their potent cytotoxic effects. thieme-connect.com
This knowledge, combined with computational modeling and structural biology data, allows for a more targeted approach to drug design. sydney.edu.auacs.org For instance, if the crystal structure of this compound bound to its target protein is known, medicinal chemists can design modifications that enhance this interaction, leading to a more potent inhibitor. The ultimate goal of this rational design process is to develop new symplostatin-inspired compounds that are not only highly effective against diseases like cancer but also have a favorable safety profile. researchgate.net
Exploration of New Therapeutic Applications for this compound and its Derivatives
While initially investigated for their potent anticancer properties, this compound and its derivatives may have therapeutic potential beyond oncology. ontosight.ai The mechanism of action of symplostatins, which involves the disruption of microtubule dynamics, is relevant to a variety of diseases characterized by abnormal cell proliferation. ontosight.ainih.gov
For example, microtubule-targeting agents have shown promise in the treatment of inflammatory conditions and neurodegenerative diseases. The ability of symplostatin 1 to inhibit endothelial cell proliferation and invasion suggests potential anti-angiogenic applications, which could be relevant for treating diseases involving abnormal blood vessel growth. nih.govresearchgate.net
Q & A
Q. What is the structural relationship between Symplostatin 2 and dolastatin 13, and how was this elucidated?
this compound is a cyclic depsipeptide analogue of dolastatin 13, isolated from the marine cyanobacterium Symploca hydnoides. Structural elucidation relied on 2D NMR techniques (COSY, HMQC, HMBC, ROESY), which identified key residues, including an L-methionine sulfoxide moiety. The sulfoxide exists as both R- and S-forms, leading to doubled NMR signals in certain regions, necessitating advanced spectral analysis for resolution .
Q. What methodologies are critical for confirming the stereochemistry of this compound?
The absolute configuration of chiral centers in this compound was inferred via biogenetic arguments and comparative NMR data with related compounds. For similar cyanobacterial peptides (e.g., symplostatin 4), Marfey’s analysis has been used to resolve stereochemical ambiguities in amino acid residues, a method applicable to this compound .
Q. How does the marine cyanobacterial origin of this compound inform its biosynthesis and ecological role?
this compound’s production by Symploca hydnoides aligns with the hypothesis that many compounds initially attributed to marine invertebrates (e.g., sea hares) originate from cyanobacterial symbionts. Dereplication strategies, such as HPLC-MS with MRM detection, can identify biosynthetic gene clusters linked to peptide production in cyanobacteria, aiding in ecological functional studies .
Advanced Research Questions
Q. What experimental challenges arise in NMR analysis of this compound due to its structural features, and how can they be addressed?
The L-methionine sulfoxide residue in this compound exists as diastereomers, causing signal doubling in NMR spectra. To resolve this, researchers should:
- Acquire spectra in multiple solvents (e.g., CD2Cl2, DMSO-d6) to observe solvent-dependent conformational changes.
- Use pH-controlled conditions to stabilize specific isomers.
- Apply advanced fragmentation patterns in MS/MS to corroborate NMR assignments .
Q. How can structural modifications of this compound be guided by structure-activity relationship (SAR) studies of related compounds?
SAR studies on analogues like dolastatin 10 and symplostatin 1 reveal that the N-terminal region is critical for tubulin-binding activity, while C-terminal modifications (e.g., methyl-methoxypyrrolinone in symplostatin 4) influence protozoal target specificity. For this compound, targeted mutagenesis or synthetic derivatization of the methionine sulfoxide moiety could probe its role in bioactivity .
Q. What strategies are recommended for resolving contradictions in spectral data between this compound and its synthetic analogs?
Discrepancies in NMR data (e.g., signal splitting, solvent-dependent shifts) can lead to misassignment, as seen in symplostatin 4 vs. gallinamide A. Mitigation strategies include:
- Providing raw NMR data in multiple solvents and concentrations.
- Cross-validating with synthetic standards and X-ray crystallography.
- Documenting solvent history and sample preparation details to ensure reproducibility .
Q. How can enzyme inhibition assays be optimized to evaluate this compound’s potential biological activities?
this compound’s elastase inhibitory potential (if analogous to symplostatin 5 or lyngbyastatin 7) can be assessed using:
- In vitro enzyme assays (e.g., porcine pancreatic elastase, human neutrophil elastase) with fluorogenic substrates.
- Cellular models (e.g., BEAS-2B bronchial epithelial cells) to measure cytoprotective effects against elastase-induced damage.
- Dose-response curves (IC50) and transcriptional profiling (qPCR) to quantify anti-inflammatory outcomes .
Methodological Considerations
- Reproducibility : Detailed experimental protocols for NMR, MS, and bioassays must be included in supplementary materials, as per guidelines in and .
- Data Transparency : Raw NMR and MS files should be archived in public repositories to facilitate independent verification, addressing issues highlighted in .
- Ethical Reporting : Avoid overinterpretation of bioactivity data without in vivo validation, as seen in symplostatin 1’s toxicity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
